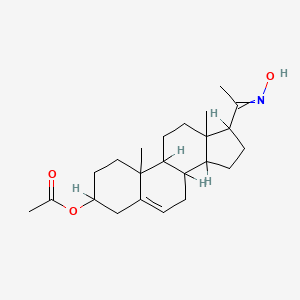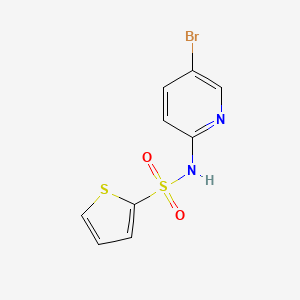![molecular formula C18H18N2O3 B5858197 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMPO and is a member of the oxadiazole family of compounds. EMPO is known to exhibit a wide range of biological activities and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of EMPO is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. EMPO has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
EMPO has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect cells from damage, and inhibit the growth of cancer cells. EMPO has also been shown to improve insulin sensitivity and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
EMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying various biological processes. However, EMPO also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity at high concentrations, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on EMPO. One area of interest is the development of new synthesis methods that can improve the yield and purity of EMPO. Another area of interest is the study of the mechanism of action of EMPO, which could provide insights into its biological effects. Additionally, further research is needed to determine the potential applications of EMPO in the treatment of various diseases, including cancer and cardiovascular disease.
Méthodes De Synthèse
EMPO can be synthesized through a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-ethylbenzyl chloride in the presence of triethylamine. The reaction mixture is then heated to produce EMPO. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid with 4-ethylbenzylamine in the presence of thionyl chloride.
Applications De Recherche Scientifique
EMPO has been extensively studied for its potential applications in scientific research. It is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. EMPO has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-4-8-16(9-5-13)22-12-17-19-18(20-23-17)14-6-10-15(21-2)11-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSITGFIRRZLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)




![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)